1,9-Nonanediol, monoacetate
Overview
Description
1,9-Nonanediol, monoacetate is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,9-Nonanediol, where one of the hydroxyl groups is acetylated. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Nonanediol, monoacetate can be synthesized through the acetylation of 1,9-Nonanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of one hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,9-Nonanediol, monoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 1,9-Nonanediol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 1,9-Nonanediol and acetic acid.
Oxidation: Nonanoic acid or nonanone derivatives.
Reduction: 1,9-Nonanediol.
Scientific Research Applications
1,9-Nonanediol, monoacetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of polymers and other complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 1,9-Nonanediol, monoacetate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the ester bond or the hydroxyl groups. The molecular targets include esterases and oxidoreductases, which catalyze the conversion of the compound into its respective products.
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediol: The parent compound with two hydroxyl groups.
1,8-Octanediol: A similar diol with one less carbon atom.
1,10-Decanediol: A similar diol with one more carbon atom.
Uniqueness
1,9-Nonanediol, monoacetate is unique due to its selective acetylation, which imparts different chemical properties compared to its parent compound and other similar diols. The presence of the ester group allows for specific reactions and applications that are not possible with the unmodified diols.
Properties
IUPAC Name |
acetic acid;nonane-1,9-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2.C2H4O2/c10-8-6-4-2-1-3-5-7-9-11;1-2(3)4/h10-11H,1-9H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGKWIWNNANI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCO)CCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60761281 | |
Record name | Acetic acid--nonane-1,9-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60761281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103109-24-6 | |
Record name | Acetic acid--nonane-1,9-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60761281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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